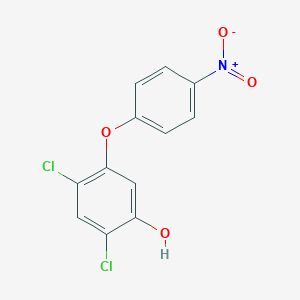

2,4-Dichloro-5-(4-nitrophenoxy)phenol

Descripción general

Descripción

2,4-Dichloro-5-(4-nitrophenoxy)phenol is an organic compound with the molecular formula C12H7Cl2NO3. It is a phenolic compound characterized by the presence of two chlorine atoms and a nitrophenoxy group attached to the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

The synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dichlorophenol with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Análisis De Reacciones Químicas

2,4-Dichloro-5-(4-nitrophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like ethanol or acetic acid.

Aplicaciones Científicas De Investigación

Overview

2,4-Dichloro-5-(4-nitrophenoxy)phenol is a chemical compound with significant applications in various fields, particularly in agricultural chemistry and organic synthesis. This compound, also known by its chemical formula C₁₂H₇Cl₂NO₄, exhibits properties that make it valuable in herbicide development and as an intermediate in the synthesis of other chemical compounds.

Herbicide Development

This compound is primarily utilized in the formulation of herbicides. Its structure allows it to act effectively against a variety of weeds by disrupting their growth processes. The compound is often used as a precursor for more complex herbicidal formulations that target specific plant species while minimizing damage to crops.

Synthesis of Intermediates

This compound serves as an important intermediate in the synthesis of various diphenyl ether herbicides. Research has demonstrated that it can be converted into more active herbicidal agents through several synthetic pathways. For instance, it can undergo nucleophilic substitution reactions to yield derivatives that exhibit enhanced biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific biological pathways, which could lead to the development of new pharmaceuticals targeting various diseases.

Comparative Analysis of Applications

| Application Area | Description | Key Compounds Derived |

|---|---|---|

| Herbicide Development | Used in formulating selective herbicides for weed control | Diphenyl ether herbicides |

| Synthesis of Intermediates | Acts as a precursor in synthesizing more complex herbicidal agents | Active herbicidal derivatives |

| Medicinal Chemistry | Potential use in developing therapeutic agents | Various bioactive compounds |

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound as a herbicide showed that formulations containing this compound significantly reduced weed populations in agricultural settings. The study highlighted its selective action against broadleaf weeds while preserving crop health.

Case Study 2: Synthesis Pathways

Research into synthetic pathways utilizing this compound revealed efficient methods for producing diphenyl ether derivatives with enhanced herbicidal properties. The study emphasized the importance of optimizing reaction conditions to maximize yield and purity.

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to irritant effects on skin and eyes, necessitating careful handling during synthesis and application . Regulatory assessments are critical to ensure safe use in agricultural practices.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(4-nitrophenoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the nitrophenoxy group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparación Con Compuestos Similares

2,4-Dichloro-5-(4-nitrophenoxy)phenol can be compared with similar compounds such as:

2,4-Dichlorophenol: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

4-Nitrophenol: Lacks the dichloro substitution, affecting its solubility and reactivity.

Actividad Biológica

2,4-Dichloro-5-(4-nitrophenoxy)phenol (CAS No. 63987-04-2) is a chemical compound that has been studied for its various biological activities, particularly its antibacterial and antifungal properties. This compound belongs to the class of chlorinated phenols, which are known for their diverse applications in agriculture and pharmaceuticals. Understanding its biological activity is crucial for evaluating its potential uses and safety in various applications.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Bacterial Growth

In a study evaluating the antibacterial effects of various phenolic compounds, this compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates its potential effectiveness as an antibacterial agent in therapeutic applications .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have shown that it can inhibit the growth of certain fungi, making it a candidate for agricultural applications in controlling fungal pathogens.

Case Study: Antifungal Efficacy

In laboratory tests, this compound exhibited antifungal activity against Candida albicans with an MIC of 50 µg/mL. This suggests its potential utility in treating fungal infections or as a fungicide in agricultural practices .

The mechanism by which this compound exerts its biological effects is believed to involve disruption of bacterial cell membranes and interference with cellular processes. The presence of the nitro group may enhance its ability to penetrate bacterial cells, leading to increased toxicity against microorganisms.

Toxicological Profile

Despite its biological activity, it is essential to consider the toxicological profile of this compound. Studies have indicated that exposure can lead to adverse health effects, including immunological and reproductive effects. The International Agency for Research on Cancer (IARC) has classified certain chlorinated phenols as potential carcinogens .

Toxicity Data Summary

| Effect Type | Observed Effects |

|---|---|

| Immunological | Altered immune response in animal studies |

| Reproductive | Potential reproductive toxicity |

| Carcinogenicity | Classified as a possible carcinogen |

Propiedades

IUPAC Name |

2,4-dichloro-5-(4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO4/c13-9-5-10(14)12(6-11(9)16)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVAZDOELNWYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561961 | |

| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63987-04-2 | |

| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.